
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine is an organic compound with the molecular formula C10H17N3 This compound features a pyrimidine ring attached to a pentan-1-amine chain, with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. For instance, the reaction of 2-chloropyrimidine with 3-methylpentan-1-amine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function. This compound may also modulate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(pyrimidin-2-yl)butan-1-amine
- 3-Methyl-1-(pyridin-2-yl)pentan-1-amine
- 4-Methyl-1-(pyrimidin-2-yl)hexan-1-amine
Uniqueness
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring and the pentan-1-amine chain.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-methyl-1-pyrimidin-2-ylpentan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-3-8(2)7-9(11)10-12-5-4-6-13-10/h4-6,8-9H,3,7,11H2,1-2H3 |
InChI Key |
IYVPYEDIVLECCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C1=NC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


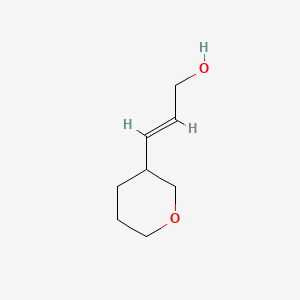


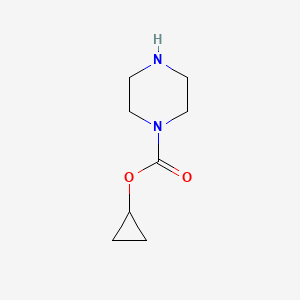
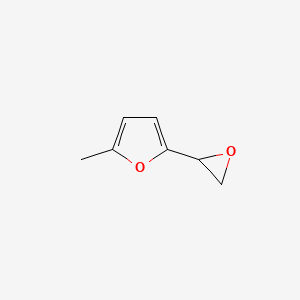
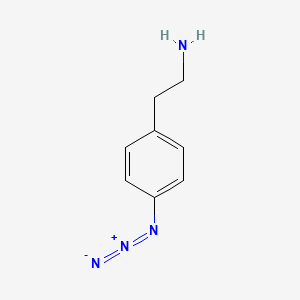


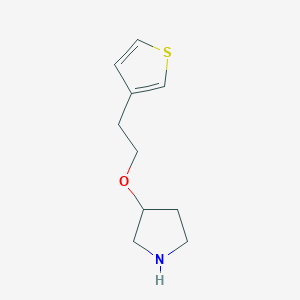
![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
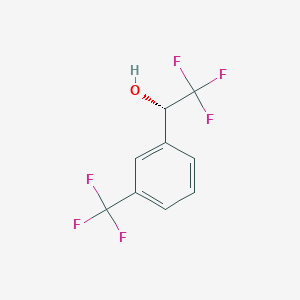
![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)

![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
